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Introduction

Ethacridine lactate (EL), also known as rivanol, is a potent antimicrobial agent and abortifacient drug

commonly used for second-trimester pregnancy termination. Chemically, it is 2-ethoxy-6,9-diaminoacridine

monolactate monohydrate. The drug is official in the British Pharmacopoeia and Martindale, and its analysis

requires precise and accurate methods to ensure pharmaceutical quality and therapeutic efficacy. The

analytical challenges associated with EL determination stem from the need for sensitivity, specificity, and

reliability in both pharmaceutical formulations and biological matrices. These methods are essential for

quality control in pharmaceutical manufacturing, stability studies, and therapeutic drug monitoring.

Recent analytical research has focused on developing methods that align with regulatory guidelines while

offering practical advantages such as simplicity, cost-effectiveness, and rapid analysis time. The literature

reveals that while several analytical techniques exist, reverse-phase high-performance liquid chromatography

(RP-HPLC) has emerged as particularly valuable due to its robustness, accuracy, and precision. Additionally,

spectrophotometric methods offer economical alternatives for routine analysis where sophisticated

instrumentation may not be available. This application note provides a comprehensive overview of optimized

analytical protocols, focusing particularly on RP-HPLC with complete validation data, while also covering
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alternative spectrophotometric approaches to support researchers in pharmaceutical analysis and drug

development.

RP-HPLC Method: Optimized Conditions & System
Suitability

Reverse-phase high-performance liquid chromatography has been established as the reference method for

ethacridine lactate analysis due to its superior resolution, accuracy, and precision characteristics. The

optimized conditions have been systematically developed through rigorous experimentation with various

stationary and mobile phases to achieve optimal peak symmetry, resolution, and analysis time.

Optimized Chromatographic Conditions

Column: Qualisil BDS RP C-18 (250 mm × 4.6 mm, 5 μm) [1]

Mobile Phase: Methanol:water (60:40, v/v) with pH adjusted to 2.8 using ortho-phosphoric acid [1]
Flow Rate: 1.0 mL/min [1]

Detection: UV at 271 nm [1]
Injection Volume: 20 μL [1]

Column Temperature: Ambient (approximately 25°C) [1]
Run Time: 7 minutes [1]

Retention Time: 4.41 minutes for ethacridine lactate [1]

The selection of chromatographic conditions was finalized after several trials with columns containing

different stationary phases and mobile phase compositions. The acidic pH of 2.8 was crucial to achieve

symmetrical peak shape and minimize tailing. The retention behavior under these conditions provides an

optimal balance between adequate retention for resolution and reasonable analysis time. The method has

been demonstrated to be specific for ethacridine lactate with no interfering peaks at the retention time of

interest, confirming its suitability for pharmaceutical quality control applications.

System Suitability Parameters

System suitability tests are integral to liquid chromatographic methods as defined by pharmacopeial

standards. For the ethacridine lactate RP-HPLC method, the following performance characteristics have
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been established:

Table 1: System Suitability Parameters for RP-HPLC Method

Parameter Result Acceptance Criteria

Retention Time 4.41 min Consistent with relative standard deviation (RSD) <

2%

Theoretical Plates >2000 Indicates column efficiency

Tailing Factor <1.5 Confirms symmetric peak shape

Resolution N/A (single

component)

-

Repeatability
(RSD)

<2% Confirms injection precision

The method demonstrates excellent chromatographic performance with a retention time of approximately

4.47 minutes, allowing for rapid analysis. The total runtime of less than 10 minutes makes it suitable for

high-throughput quality control laboratories. The peak characteristics consistently show symmetric shape

with minimal tailing, indicating optimal interaction with the stationary phase. The method's reliability has

been confirmed through repeated injections showing consistent retention times and peak areas, meeting all

accepted criteria for system suitability in pharmaceutical analysis.

Experimental Protocol

Materials and Reagents

Ethacridine lactate standard (purity ≥99%) [1]

Methanol (HPLC grade) [1]
Water (HPLC grade) [1]

Ortho-phosphoric acid (Analytical grade) [1]
Pharmaceutical formulation (Ethacridine lactate infusion) [1]
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Instrumentation and Equipment

HPLC System: Agilent liquid chromatograph comprising G1311A solvent delivery system (pump),
G1315 diode array detector, and Rheodyne injector with 20 μL loop [1]

Column: Qualisil BDS C-18 column (250 × 4.6 mm i.d., 5μm) [1]
Data Processor: EZChrome Elite or equivalent [1]

Supporting Equipment: Ultrasonicator, membrane filter (0.45 μm), vacuum filtration apparatus [1]

Step-by-Step Procedure

3.3.1 Mobile Phase Preparation

Measure 600 mL of HPLC-grade methanol and 400 mL of HPLC-grade water accurately.
Mix the solvents thoroughly in a suitable container.

Adjust the pH to 2.8 using ortho-phosphoric acid with constant stirring.
Filter the mobile phase through a 0.45 μm membrane filter under vacuum.

Degas the mobile phase by sonication for 15 minutes before use.

3.3.2 Standard Solution Preparation

Accurately weigh 10 mg of ethacridine lactate reference standard.

Transfer to a 10 mL volumetric flask and dissolve in methanol.
Dilute to volume with methanol to obtain a stock standard solution of 1000 μg/mL.

Prepare working standards by pipetting aliquots of 20, 40, 60, 80, 100, and 120 μL of stock solution
into separate 10 mL volumetric flasks.

Dilute each to volume with mobile phase to obtain concentrations of 2, 4, 6, 8, 10, and 12 μg/mL.

3.3.3 Sample Preparation (Pharmaceutical Formulation)

For ethacridine lactate infusion (1 mg/100 mL), transfer 10 mL of the solution to a 10 mL volumetric

flask.
Dilute to volume with mobile phase to obtain a concentration of 1000 μg/mL.

Pipette 60 μL of this solution into a 10 mL volumetric flask.
Dilute to volume with mobile phase to obtain a final concentration of 6 μg/mL.

Filter through a 0.45 μm syringe filter before injection.

3.3.4 Chromatographic Analysis

Equilibrate the column with mobile phase for at least 30 minutes at a flow rate of 1.0 mL/min.
Set the detector wavelength to 271 nm.
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Inject 20 μL of each working standard and sample solution in triplicate.

Record the chromatograms and measure the peak areas.
Construct a calibration curve by plotting peak area versus concentration.

Determine the concentration of ethacridine lactate in samples using the calibration curve.

The following workflow diagram illustrates the complete RP-HPLC analytical procedure:
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Method Validation

The RP-HPLC method for ethacridine lactate has been comprehensively validated according to ICH

guidelines to establish its suitability for intended applications. Validation parameters were systematically

evaluated to demonstrate the method's reliability, accuracy, precision, and robustness for pharmaceutical

analysis.

Validation Parameters & Results

Table 2: Method Validation Results for RP-HPLC Analysis of Ethacridine Lactate

Validation Parameter Conditions/Results Acceptance Criteria

Linearity Range 2-12 μg/mL Correlation coefficient
>0.995

Correlation
Coefficient (r²)

0.9980 Demonstrates proportional
response

Precision (RSD)

• Intra-day 0.33-0.69% RSD ≤2%

• Inter-day 0.51-0.79% RSD ≤2%

Accuracy (%
Recovery)

98.90-100.15% 98-102%

LOD 0.11 μg -

LOQ 0.33 μg -

Robustness Deliberate changes in flow rate, mobile phase

composition, and pH

RSD <2%

Ruggedness Two different analysts RSD <2%
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Validation Parameter Conditions/Results Acceptance Criteria

Specificity No interference from excipients Peak purity >99%

The linearity study demonstrated an excellent correlation between concentration and peak area across the

specified range, with a correlation coefficient of 0.9980. The precision evaluation revealed consistently low

RSD values for both intra-day and inter-day analyses, indicating high method reproducibility. Accuracy

assessments through recovery studies at three different levels (80%, 100%, and 120%) showed recoveries

between 98.90-100.15%, confirming the method's trueness. The sensitivity parameters (LOD and LOQ)

indicate the method can detect and quantify ethacridine lactate at low concentrations, which is particularly

valuable for stability-indicating methods and impurity profiling.

Robustness and Ruggedness

The robustness of the method was evaluated by making deliberate, slight variations to chromatographic

parameters, including flow rate (±0.1 mL/min), mobile phase composition (±2%), and pH (±0.2 units). The

results demonstrated that the method performance remained unaffected by these minor changes, with RSD

values less than 2% for peak areas and retention times. This robustness ensures the method's reliability

during routine use, where minor operational variations may occur.

The ruggedness was assessed by having two different analysts perform the analysis using the same

operational and environmental conditions. The comparison of results showed no significant difference, with

RSD values less than 2%, confirming that the method is transferable between analysts and laboratories. This

ruggedness characteristic is particularly important for methods intended for use in quality control

environments where multiple analysts may perform the testing.

Alternative Spectrophotometric Methods

While RP-HPLC offers superior separation capabilities, spectrophotometric methods provide economical

alternatives for routine quality control of ethacridine lactate in pharmaceutical formulations. These methods

are particularly valuable in resource-limited settings and for high-throughput analysis where sophisticated

instrumentation may not be available.
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UV Spectrophotometric Method

A simple, rapid, and precise UV spectrophotometric method has been developed and validated for the

estimation of ethacridine lactate. The method utilizes double distilled water as solvent and detects

ethacridine lactate at its λmax of 271 nm with an apparent molar absorptivity of 59.781 × 10³ L/mol·cm.

The method follows linearity in the concentration range of 2-12 μg/mL with a correlation coefficient of

0.998. The method was successfully applied to pharmaceutical formulations with percent recovery of

99.71%, demonstrating excellent agreement with label claims. Validation parameters confirmed the method's

precision, with intra-day and inter-day RSD values less than 2%, and accuracy with recovery values between

99.26-100.25% [2] [3].

Visible Spectrophotometric Methods

Several visible spectrophotometric methods have been developed based on different chromogenic reactions,

providing selective alternatives for ethacridine lactate determination:

Table 3: Comparison of Visible Spectrophotometric Methods for Ethacridine Lactate

Method Principle Reagents
λmax
(nm)

Linearity Range
(μg/mL)

Method
A

Redox reaction Folin-Ciocalteau reagent 600 Not specified

Method
B

Oxidative coupling MBTH + Fe(III) 580 2-8

Method
C

Oxidation &
complexation

1,10-Phenanthroline + Fe(III) 490 Not specified

Method
D

Diazocoupling N-(1-naphthyl)ethylenediamine
dihydrochloride

540 2-8

Method B (oxidative coupling) utilizes 3-methyl-2-benzothiazolinone hydrazone (MBTH) in the presence of

Fe(III) to form a violet-colored chromophore with maximum absorption at 535-580 nm. Method D is based
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on diazocoupling reaction with N-(1-napthyl) ethylenediamine dihydrochloride to form a stable purple-

colored chromogen measurable at 540 nm. Both methods obey Beer's law in the concentration range of 2-8

μg/mL and have been validated for accuracy and precision, making them suitable for routine quality control

of ethacridine lactate in pharmaceutical formulations [4] [5].

The following diagram illustrates the reaction pathways for the main spectrophotometric methods:

UV Spectrophotometry Visible Spectrophotometry

Ethacridine Lactate

Direct Measurement
at λmax 271 nm

Method B: Oxidative Coupling
MBTH + Fe(III)

Violet chromogen (535-580 nm)

Method D: Diazocoupling
NED + Diazotization

Purple chromogen (540 nm)

Method A: Redox Reaction
Folin-Ciocalteau reagent
Colored product (600 nm)

Method C: Complex Formation
1,10-Phenanthroline + Fe(III)
Colored complex (490 nm)

Pharmaceutical Analysis
• Formulation assay

• Quality control
• Routine monitoring

Click to download full resolution via product page

Applications

The analytical methods described for ethacridine lactate have significant utility across pharmaceutical

analysis and bioanalytical applications. Each method offers distinct advantages tailored to specific

analytical needs and resource availability.

Pharmaceutical Formulation Analysis

The RP-HPLC method has been successfully applied to the quantitative analysis of ethacridine lactate in

commercial infusion formulations. The method demonstrated excellent performance in assay testing, with

the estimated drug content found to be 99.52% of the label claim, well within acceptable limits. The
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method's specificity was confirmed through the absence of interfering peaks from pharmaceutical excipients,

ensuring accurate quantification of the active ingredient. The simplicity of sample preparation, combined

with the relatively short analysis time (less than 10 minutes), makes this method highly suitable for quality

control laboratories performing routine analysis of ethacridine lactate formulations. The method's

robustness ensures consistent performance even with minor variations in operational parameters, a critical

factor in high-throughput environments [1].

Spectrophotometric methods provide valuable alternatives for pharmaceutical analysis, particularly in

resource-limited settings. The UV method at 271 nm offers the advantages of simplicity and rapid analysis,

requiring minimal sample preparation and no derivatization steps. The visible spectrophotometric methods,

while requiring derivatization, provide enhanced selectivity through specific chromogenic reactions, making

them particularly useful for formulations where excipients might interfere with direct UV measurement.

These methods have demonstrated excellent accuracy in recovery studies, with results ranging from 98-

102%, confirming their suitability for quality control applications in pharmaceutical manufacturing and post-

market surveillance [2] [3] [5].

Bioanalytical Applications

An HPLC method with solid-phase extraction has been developed for the determination of ethacridine

lactate in human urine, extending the application beyond pharmaceutical formulations to biological matrices.

This method utilizes a C18 column maintained at 30°C with a mobile phase consisting of methanol-0.05%

sodium dodecylsulfonate (70:30, v/v, pH 3) at a flow rate of 1.0 mL/min, with detection at UV 272 nm. The

method demonstrates exceptional sensitivity with a limit of detection of 1.1 ng/mL and a wide linear range

of 4-4000 ng/mL (r = 0.9998). The method validation showed within-day accuracy of 94.8-101.6% and

between-day accuracy of 96.8-102.6%, with corresponding precision values of 2.3-5.4% and 4.0-5.3%,

respectively. The absolute recovery ranged from 95.4-101.2%, demonstrating efficient extraction from the

biological matrix. This method has been successfully applied to assess urine levels of ethacridine lactate in

women who received intra-amniotic injection, making it valuable for pharmacokinetic studies and

therapeutic drug monitoring [6] [7].

Conclusion
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The comprehensive analytical methods presented for ethacridine lactate provide researchers and quality

control professionals with validated tools for accurate and reliable determination of this pharmaceutical

compound. The RP-HPLC method stands out as a robust, precise, and accurate technique suitable for

routine quality control analysis of ethacridine lactate in bulk drug and pharmaceutical formulations. Its

complete validation according to ICH guidelines ensures regulatory compliance, while the optimized

conditions offer practical advantages in terms of analysis time and cost-effectiveness.

The alternative spectrophotometric methods provide valuable options for laboratories with different

resource constraints and analytical needs. The UV method offers simplicity and rapid analysis, while the

visible spectrophotometric methods based on specific chromogenic reactions provide enhanced selectivity.

For bioanalytical applications, the HPLC method with solid-phase extraction enables sensitive determination

of ethacridine lactate in biological matrices like urine, supporting pharmacokinetic studies and therapeutic

monitoring.

Collectively, these methods address the complete spectrum of analytical needs for ethacridine lactate, from

raw material testing and formulation quality control to biological monitoring. Researchers can select the

most appropriate method based on their specific requirements, available instrumentation, and required

sensitivity, with confidence in the validated performance of each approach.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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